2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to an ethanone moiety, which is further substituted with a hydroxyphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one typically involves the following steps:
Hydroxyphenyl Substitution: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions, where phenol derivatives react with ethanone precursors under controlled conditions.
Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include substituted phenols, cyclobutyl derivatives, and various functionalized ethanones .
Scientific Research Applications
2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its role in drug development, particularly in designing novel therapeutic agents targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural features
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyclobutyl-1-(4-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the cyclobutyl group, resulting in different chemical reactivity and biological activity.
2-Cyclobutyl-1-(4-methoxyphenyl)ethan-1-one: The methoxy group alters the compound’s electronic properties, affecting its reactivity and interactions.
2-Cyclobutyl-1-(4-chlorophenyl)ethan-1-one: The chloro substituent introduces additional steric and electronic effects, influencing the compound’s behavior in chemical and biological systems
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclobutyl-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O2/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9,13H,1-3,8H2 |
InChI Key |
QMXRVDQVVJXDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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